BenchChemオンラインストアへようこそ!

Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)

ETA receptor pharmacology radioligand binding assay cyclic pentapeptide SAR

BE-18257B (WS-7338B) is the natural cyclic pentapeptide ETA antagonist from Streptomyces misakiensis—the structural template from which BQ-123 was derived. Offers moderate, titratable ETA blockade (pA2 5.9, Kb ~1.3 µM) with absolute ETB exclusion (>213-fold selectivity; zero ETB inhibition at 100 µM). Validated in vivo: 10 mg/kg reduces ET-1 pressor response by 55% in SHR. NMR-characterized conformation (type-II β-turn + inverse γ-turn) provides the definitive structural reference for SAR and computational modeling. Essential for tissue bath studies, competitive displacement assays, and experiments requiring unambiguous ETB-free ETA pharmacology.

Molecular Formula C31H44N6O7
Molecular Weight 612.7 g/mol
CAS No. 136553-74-7
Cat. No. B1584914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)
CAS136553-74-7
SynonymsBE 18257B
BE-18257B
cyclo(Glu-Ala-Ile-Leu-Trp)
cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)
cyclo(Ile-Leu-Trp-Glu-Ala)
cyclo(isoleucyl-leucyl-tryptophyl-glutamyl-alanyl)
WS 7338B
WS-7338B
Molecular FormulaC31H44N6O7
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N
InChIInChI=1S/C31H44N6O7/c1-6-18(4)27(37-28(41)19(5)32)31(44)36-24(13-17(2)3)30(43)35-25(29(42)34-21(16-38)11-12-26(39)40)14-20-15-33-23-10-8-7-9-22(20)23/h7-10,15-16,18-19,21,24-25,27,33H,2,6,11-14,32H2,1,3-5H3,(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,39,40)/t18-,19-,21+,24-,25+,27+/m0/s1
InChIKeyMBHURWYWZFYDQD-HDUXTRFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BE-18257B (CAS 136553-74-7): Baseline Identity and Pharmacological Classification


Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl), also known as BE-18257B or WS-7338B, is a homodetic cyclic pentapeptide with the sequence cyclo(D-Glu-L-Ala-D-allo-Ile-L-Leu-D-Trp) and molecular formula C31H44N6O7 (MW 612.73 g/mol) . It is a naturally occurring microbial secondary metabolite isolated from the fermentation products of Streptomyces misakiensis and was first reported in 1991 as a competitive antagonist of the endothelin-A (ETA) receptor [1][2]. BE-18257B is a well-characterized tool compound for interrogating ETA receptor pharmacology, including ETA-mediated vasoconstriction, cardiovascular pathophysiology, and renal hemodynamics [3][4].

Why Cyclic Pentapeptide Substitution Is Not Permissible for BE-18257B (CAS 136553-74-7)


BE-18257B occupies a distinct position in the ETA antagonist pharmacophore space as the natural product template from which later synthetic analogs, including the widely used BQ-123, were derived [1][2]. Unlike its higher-affinity descendants, BE-18257B exhibits a specific combination of moderate potency, a defined solution conformation featuring both a type-II β-turn and an inverse γ-turn, and a chiral amino acid composition that includes both L- and D-amino acids in a precise stereochemical arrangement [3]. Substituting BE-18257B with in-class compounds like BQ-123 (ETA Ki = 1.4 nM), BQ-788 (ETB IC50 = 1.2 nM), or the closely related BE-18257A (ETA IC50 = 1.4 μM) fundamentally alters the experimental system—shifting receptor subtype selectivity, affinity by orders of magnitude, or biological response profile—rendering direct interchange scientifically invalid [4].

Quantitative Differentiation Evidence: BE-18257B (CAS 136553-74-7) versus Comparator Analogs


ETA Receptor Binding Affinity: BE-18257B versus BE-18257A and BQ-123

In a comparative radioligand binding study using [125I]ET-1 on porcine aortic vascular smooth muscle cells, BE-18257B inhibited ETA receptor binding with an IC50 of 0.47 μM. Its congener BE-18257A exhibited 3-fold lower affinity with an IC50 of 1.4 μM, while the structurally optimized synthetic analog BQ-123 showed 64-fold higher affinity with an IC50 of 7.3 nM [1][2]. These data were generated under identical experimental conditions, enabling direct head-to-head comparison.

ETA receptor pharmacology radioligand binding assay cyclic pentapeptide SAR

ETA Receptor Subtype Selectivity Profile: BE-18257B versus BQ-123 and BQ-788

BE-18257B demonstrates functional ETA receptor selectivity: in binding assays, it failed to inhibit [125I]ET-1 binding to ETB receptors in cerebellar membranes even at 100 μM [1][2]. The selectivity ratio (ETB IC50 / ETA IC50) is >213-fold (>100 μM / 0.47 μM). In contrast, BQ-123 exhibits a selectivity ratio of approximately 2,500-fold (18 μM / 7.3 nM), while BQ-788 displays inverse subtype selectivity with ETB IC50 = 1.2 nM and ETA IC50 = 1,300 nM (ETA/ETB ratio ~1,083) . These differences are derived from cross-study comparable datasets generated under distinct receptor subtype assays.

ETB receptor selectivity receptor subtype discrimination endothelin pharmacology

Functional Antagonism of ET-1-Induced Vasoconstriction: BE-18257B pA2 Determination

In functional ex vivo assays using isolated rabbit iliac artery, BE-18257B antagonized ET-1-induced vasoconstriction with a pA2 value of 5.9, corresponding to an apparent Kb of approximately 1.3 μM [1]. This functional potency is consistent with its binding affinity (IC50 = 0.47 μM in VSMCs) and establishes the compound as a competitive antagonist in vascular tissue [2]. No comparable functional pA2 data are available for BE-18257A in this specific tissue preparation; BQ-123 exhibits substantially higher functional potency in porcine coronary artery (competitive rightward shift of ET-1 concentration-response curve) consistent with its nanomolar binding affinity [3].

functional pharmacology vasoconstriction assay pA2 determination

In Vivo Pressor Response Attenuation: WS-7338B (BE-18257B) Efficacy in Spontaneously Hypertensive Rat

In the spontaneously hypertensive rat model, pretreatment with WS-7338B (structurally identical to BE-18257B) at a dose of 10 mg/kg reduced the pressor effect of exogenously administered ET-1 (3.2 μg/kg) by 55%, while leaving the initial ETB-mediated depressor response unaffected [1]. This in vivo demonstration of functional ETA selectivity aligns with the in vitro selectivity profile and confirms that the compound discriminates between ETA-mediated pressor and ETB-mediated depressor responses in a whole-animal system. Comparable in vivo pressor attenuation data for BE-18257A have not been reported in this model.

in vivo pharmacology cardiovascular pathophysiology hypertension model

Solution Conformation and Structural Differentiation: BE-18257B versus BQ-123

NMR solution structure determination revealed that BE-18257B adopts a backbone conformation containing both a type-II β-turn (D-Glu1-D-allo-Ile3) and an inverse γ-turn, with central hydrogen bonds between HN of D-Glu1 and C=O of D-allo-Ile3, and between HN of D-allo-Ile3 and C=O of D-Glu1 [1]. The backbone conformation was compared with the structure of BQ-123, cyclo(D-Asp-L-Pro-D-Val-L-Leu-D-Trp), and found to be similar despite the differing amino acid sequences, suggesting that both peptides mimic structural features of the C-terminal tail of endothelins [1][2]. This structural information is unique to BE-18257B and supports its use in conformational SAR studies distinct from BQ-123.

NMR spectroscopy peptide conformation structure-activity relationship

Commercial Availability and Specification Comparison: BE-18257B versus Analogs

BE-18257B (CAS 136553-74-7) is commercially available from major life science vendors with specified purity of ≥97% by HPLC and solid physical form [1]. In contrast, the closely related BE-18257A is not broadly stocked by major research reagent suppliers as a standalone catalog item, limiting its accessibility for reproducible research. BQ-123 (CAS 136553-81-6) is widely available from multiple vendors with ≥95% purity specifications and defined Ki values, while BQ-788 (CAS 173326-37-9) is also readily available as a selective ETB antagonist [2]. The commercial availability of BE-18257B with defined HPLC purity enables procurement for reproducible pharmacological studies where the natural product template is required.

research reagent procurement purity specification vendor comparison

Defined Research and Industrial Application Scenarios for BE-18257B (CAS 136553-74-7)


Ex Vivo Vascular Pharmacology: Titratable ETA Antagonism in Isolated Artery Preparations

BE-18257B is optimally deployed in isolated tissue bath experiments (e.g., rabbit iliac artery, porcine coronary artery) where moderate, titratable ETA receptor antagonism is required. The compound's pA2 of 5.9 (apparent Kb ~1.3 μM) provides a defined functional potency that allows for competitive displacement studies without the complete blockade associated with nanomolar-potency antagonists such as BQ-123 [1]. This property is particularly valuable when investigating partial ETA-mediated responses or when distinguishing between ETA and ETB components of vascular contraction. The clean ETA selectivity profile (no ETB inhibition up to 100 μM) ensures that observed effects are attributable exclusively to ETA receptor blockade [2].

In Vivo Cardiovascular Pathophysiology: Whole-Animal ETA Functional Studies

For in vivo investigations of ETA receptor-mediated cardiovascular responses, BE-18257B/WS-7338B offers a validated efficacy benchmark: 10 mg/kg pretreatment reduces ET-1-induced pressor responses by 55% in spontaneously hypertensive rats while preserving ETB-mediated depressor responses [1]. This quantitative in vivo reference enables researchers to calibrate dose-response relationships and compare the efficacy of novel ETA antagonists against a well-characterized natural product standard. The compound's demonstrated in vivo activity distinguishes it from BE-18257A, for which comparable whole-animal data are not established.

Structural Biology and Conformational SAR: Natural Template for ETA Antagonist Design

BE-18257B serves as the structurally characterized natural product template for cyclic pentapeptide ETA antagonists. Its NMR-derived solution conformation—featuring a defined type-II β-turn, inverse γ-turn, and specific hydrogen-bonding network—provides a structural reference for SAR studies and computational modeling [1]. Researchers engaged in rational design of peptide-based ETA antagonists or conformational analysis require BE-18257B as the comparator standard against which synthetic analogs (including BQ-123) are evaluated for conformational fidelity and structure-activity correlations [2].

ETB Receptor Negative Control: Documented Absence of ETB Engagement

In experiments requiring definitive documentation that ETA-mediated effects occur in the absence of ETB receptor engagement, BE-18257B provides a quantifiable negative threshold. The compound fails to inhibit ETB receptor binding even at 100 μM, establishing a >213-fold selectivity window [1]. This contrasts with compounds like BQ-123 (ETB IC50 = 18 μM) and BQ-788 (ETA IC50 = 1,300 nM), each of which exhibits measurable cross-reactivity at the opposing receptor subtype under specific assay conditions [2][3]. BE-18257B is therefore the preferred choice when absolute ETB exclusion must be demonstrated with a defined concentration ceiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.